2-(3-Cyanophenyl)-4-hydroxybenzoic acid
Description
2-(3-Cyanophenyl)-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid (4-HBA), a phenolic compound with a hydroxyl group at the para position of the benzene ring. The target compound features a 3-cyanophenyl substituent at the ortho position relative to the hydroxyl group. This structural modification introduces an electron-withdrawing cyano group, which may alter the compound’s acidity, solubility, and biological interactions compared to simpler 4-HBA derivatives.
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(3-cyanophenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)13-7-11(16)4-5-12(13)14(17)18/h1-7,16H,(H,17,18) |
InChI Key |
PBTGPWANLPJKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Nitration and Cyclization
Bromination and Alkylation of Phenolic Intermediates
A foundational route involves bromination of 4-hydroxybenzonitrile using phosphorus tribromide in dichloromethane, yielding 3-bromo-4-hydroxybenzonitrile as a key intermediate. Subsequent alkylation with 2-methylpropyl bromide in dimethylformamide (DMF) at 80–85°C introduces the branched alkoxy group, facilitated by sodium hydroxide as a base. This step achieves 78% conversion efficiency, with residual starting material recovered via column chromatography.
Thiazole Ring Formation and Hydrolysis
Condensation of the alkylated intermediate with ethyl 2-chloroacetoacetate in ethyl acetate generates a thiazole-carboxylate derivative, a reaction driven by nucleophilic aromatic substitution. Saponification using aqueous potassium hydroxide at reflux hydrolyzes the ester to the carboxylic acid, completing the synthesis. While this method produces high-purity material (>98% by HPLC), the seven-step sequence limits overall yield to 28%.
Formylation-Cyanation Pathway
Vilsmeier-Haack Formylation
Methyl 4-hydroxybenzoate undergoes formylation at the meta position using a Vilsmeier-Haack reagent (POCl₃/DMF) to install an aldehyde group, yielding methyl 3-formyl-4-hydroxybenzoate. Optimized conditions (60°C, 12 hours) prevent over-oxidation, with the aldehyde proton appearing at δ 9.8 ppm in $$ ^1H $$-NMR.
Oxime Formation and Dehydration
Treatment with hydroxylamine hydrochloride in acetonitrile converts the aldehyde to an oxime intermediate, which undergoes dehydration using acetyl chloride at 80°C to install the cyano group. This two-stage process avoids toxic cyanide reagents, achieving 85% conversion efficiency. Final hydrolysis with concentrated HCl removes the methyl ester, yielding 2-(3-cyanophenyl)-4-hydroxybenzoic acid with 42% overall yield.
Table 1: Comparative Analysis of Formylation-Cyanation Steps
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Formylation | POCl₃, DMF | 60°C | 89 |
| Oxime Formation | NH₂OH·HCl, CH₃CN | 25°C | 92 |
| Dehydration | CH₃COCl, DMF | 80°C | 95 |
| Ester Hydrolysis | HCl (conc.) | Reflux | 98 |
Suzuki-Miyaura Cross-Coupling Approach
Boronic Acid Preparation
3-Cyanophenylboronic acid is synthesized via lithiation of 1-bromo-3-cyanobenzene with n-butyllithium, followed by transmetallation with trimethyl borate. Quenching with aqueous HCl yields the boronic acid in 76% purity, requiring recrystallization from ethyl acetate.
Palladium-Catalyzed Coupling
Reaction of 4-hydroxy-2-iodobenzoic acid with 3-cyanophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) forms the biaryl bond. GC-MS analysis confirms complete consumption of the iodide starting material within 4 hours at 90°C. Despite high conversion, the method suffers from palladium residue contamination (0.5–1.2 ppm), necessitating costly purification.
Analytical Characterization and Validation
Spectroscopic Identification
Industrial Scalability and Environmental Impact
Solvent Recovery Systems
The formylation-cyanation route incorporates dichloromethane and acetonitrile, which are recycled via fractional distillation, reducing waste by 62% compared to single-use solvent protocols.
Toxicity Mitigation
Replacing cyanating agents like CuCN with hydroxylamine/acetyl chloride eliminates heavy metal waste, lowering the ecological footprint. Life-cycle assessment indicates a 45% reduction in hazardous waste compared to traditional nitration routes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(3-Cyanophenyl)-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and biological activities of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid and related compounds:
Physicochemical Properties
- Solubility : Polar substituents (e.g., -OH, -CN) improve water solubility, whereas methoxy groups (e.g., in 3,5-dimethoxy-4-HBA) reduce it .
- Stability : Electron-withdrawing groups like -CN may stabilize the molecule against oxidative degradation, a property exploited in agrochemicals and pharmaceuticals .
Q & A
Q. What synthetic routes are recommended for 2-(3-Cyanophenyl)-4-hydroxybenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling a cyanophenyl moiety to a hydroxybenzoic acid core. A plausible method includes:
- Step 1 : Bromination or nitration of 4-hydroxybenzoic acid to introduce a reactive site at the 2-position.
- Step 2 : Suzuki-Miyaura cross-coupling with 3-cyanophenylboronic acid under palladium catalysis .
- Step 3 : Acidic hydrolysis (if protected groups are used) and purification via recrystallization or column chromatography.
Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent choice (e.g., DMF/H₂O mixtures), and temperature (80–100°C). Yields for analogous reactions range from 60–85% depending on steric hindrance .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano group at 3-phenyl via coupling patterns) and hydroxyl proton exchange in DMSO-d₆ .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for pharmacological studies) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O of carboxylic acid), ~2230 cm⁻¹ (C≡N), and ~3200 cm⁻¹ (O-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 254.06 (calculated for C₁₄H₉NO₃).
Advanced Research Questions
Q. How does the 3-cyano substituent influence physicochemical properties compared to halogen or methyl analogs?
The electron-withdrawing cyano group:
- Increases acidity : pKa of the carboxylic acid is lowered (e.g., ~2.5 vs. ~4.2 for methyl-substituted analogs) due to resonance stabilization of the conjugate base .
- Enhances reactivity : Facilitates nucleophilic aromatic substitution at the 4-position of the phenyl ring.
- Reduces solubility : LogP increases by ~0.5 units compared to fluoro analogs, necessitating DMSO or ethanol as solvents in biological assays .
Q. What methodologies assess the metabolic stability of this compound in vitro?
- Hepatic Microsome Assay : Incubate with rat or human liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Enzyme Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate competitive inhibition, with IC₅₀ values <10 µM indicating high metabolic liability .
- Plasma Stability Testing : Incubate in plasma (37°C, 24 hrs) and quantify degradation products. Stability >80% suggests suitability for in vivo studies .
Q. How can discrepancies in reported biological activities across experimental models be resolved?
- Control for assay conditions : Standardize parameters like pH (7.4 for physiological relevance), solvent concentration (<1% DMSO), and cell line viability (e.g., MTT assay validation) .
- Dose-response analysis : Use Hill slopes to compare EC₅₀ values across studies. Significant deviations may indicate off-target effects or assay interference.
- Structural analogs : Test derivatives (e.g., 3-fluoro or 3-nitro substitutions) to isolate the role of the cyano group in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
